molecular formula C18H21NO B3871265 1-Methyl-2,6-diphenylpiperidin-4-ol

1-Methyl-2,6-diphenylpiperidin-4-ol

Cat. No.: B3871265
M. Wt: 267.4 g/mol
InChI Key: CVCRCZBXPUGBNK-UHFFFAOYSA-N
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Description

1-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, including a piperidine ring substituted with methyl and phenyl groups, as well as a hydroxyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2,6-diphenylpiperidin-4-one with reducing agents to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and reduction reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Industrial methods may also incorporate environmentally benign approaches, such as the use of green solvents and recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone, resulting in the formation of 1-methyl-2,6-diphenylpiperidin-4-one.

    Reduction: The compound can be further reduced to modify the piperidine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 1-Methyl-2,6-diphenylpiperidin-4-one.

    Reduction: Various reduced forms of the piperidine ring and phenyl groups.

    Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

1-Methyl-2,6-diphenylpiperidin-4-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential antagonist of the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s structure allows it to bind to the receptor and inhibit its function, thereby preventing viral entry and replication. Additionally, the presence of the hydroxyl group and phenyl rings contributes to its binding affinity and specificity for the target receptor.

Comparison with Similar Compounds

1-Methyl-2,6-diphenylpiperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2,6-diphenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,16-18,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCRCZBXPUGBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(CC1C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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